molecular formula C19H15N3S B12219731 7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol

7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol

Cat. No.: B12219731
M. Wt: 317.4 g/mol
InChI Key: BRTRHWKLZDAABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 3-methylphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-methylphenylhydrazine with ethyl acetoacetate can form an intermediate hydrazone, which upon cyclization with formamide yields the pyrrolo[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility .

Scientific Research Applications

7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol exerts its effects involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The aromatic rings can engage in π-π interactions with other aromatic systems, influencing molecular recognition and binding .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrimidine derivatives such as:

Uniqueness

What sets 7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a 3-methylphenyl and a phenyl group, along with the thiol functionality, provides a unique combination of properties that can be tailored for specific applications .

Properties

Molecular Formula

C19H15N3S

Molecular Weight

317.4 g/mol

IUPAC Name

7-(3-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C19H15N3S/c1-13-6-5-9-15(10-13)22-11-16(14-7-3-2-4-8-14)17-18(22)20-12-21-19(17)23/h2-12H,1H3,(H,20,21,23)

InChI Key

BRTRHWKLZDAABR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C2NC=NC3=S)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.